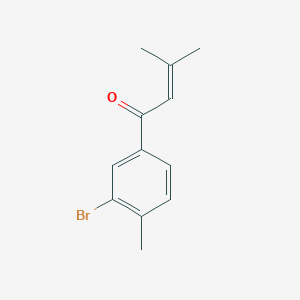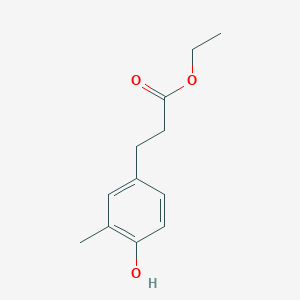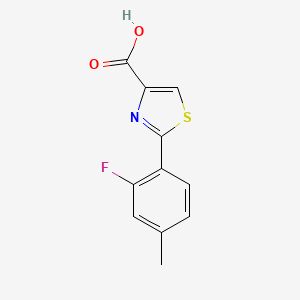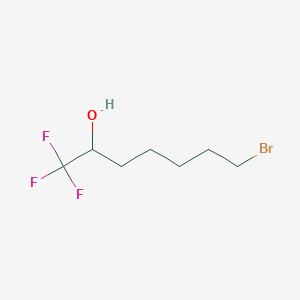
2-Fluoro-3-methyl-4-nitroanisole
Descripción general
Descripción
2-Fluoro-3-methyl-4-nitroanisole is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzene, characterized by the presence of a fluorine atom, a methoxy group, a methyl group, and a nitro group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-4-nitroanisole typically involves a multi-step processThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature and pressure, are carefully controlled to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-3-methyl-4-nitroanisole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 2-Fluoro-1-methoxy-3-methyl-4-aminobenzene.
Reduction: Formation of 2-Fluoro-1-methoxy-3-methyl-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-3-methyl-4-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-methyl-4-nitroanisole involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems .
Comparación Con Compuestos Similares
- 2-Fluoro-1-methoxy-4-nitrobenzene
- 2-Fluoro-1-methoxy-3-nitrobenzene
- 2-Fluoro-1-methyl-4-nitrobenzene
Comparison: 2-Fluoro-3-methyl-4-nitroanisole is unique due to the presence of both a methoxy and a methyl group, which can significantly influence its chemical properties and reactivity.
Propiedades
Número CAS |
1170991-78-2 |
|---|---|
Fórmula molecular |
C8H8FNO3 |
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
2-fluoro-1-methoxy-3-methyl-4-nitrobenzene |
InChI |
InChI=1S/C8H8FNO3/c1-5-6(10(11)12)3-4-7(13-2)8(5)9/h3-4H,1-2H3 |
Clave InChI |
SSOGWUPDIQNVGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8624913.png)
![2-[(Dimethylamino)methyl]-4-pyrimidinamine](/img/structure/B8624922.png)






![1-Bromo-4-[(4-chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B8624966.png)

![1-[2-Bromovinyl]-4-fluorobenzene](/img/structure/B8624971.png)



